2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine

説明

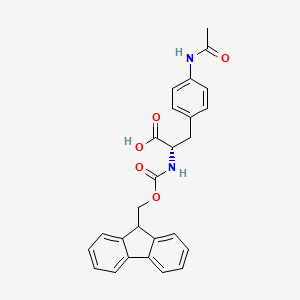

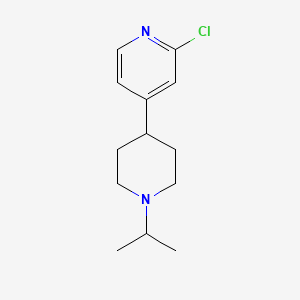

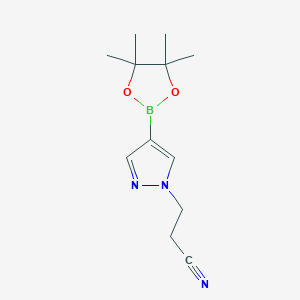

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 . It is used in various scientific research and has potential applications in diverse fields.

Synthesis Analysis

The synthesis of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine involves several steps. Pyridine synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Piperidine synthesis involves hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine consists of a pyridine ring and a piperidine ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Synthesis and Characterization

- The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, related to the chemical structure of interest, was synthesized using 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine and structurally characterized. This process involved nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis, demonstrating the compound's successful functionalization through the Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, D., AL-Duhaidahaw, D. L., & Al-Amiery, A., 2018).

Ligand Synthesis and Complex Chemistry

- Derivatives of pyridines, including those similar to 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine, have been used as ligands in complex chemistry. These compounds offer unique properties for creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, M., 2005).

Synthesis of Intermediate Compounds

- The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved from 2-amino-4-methylpyridine. This process involved successive chlorination and condensation with piperidine, demonstrating the compound's significance in pharmaceutical intermediate synthesis (Shen Li, 2012).

Pyridine Functionalization

- Functionalization of pyridines like 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine has been explored in different chemical contexts. For instance, the atropisomeric compound 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene underwent chlorination and subsequent Ni-catalyzed Kumada cross-coupling, illustrating the versatility of pyridine derivatives in chemical synthesis (Charmant, J., Hunt, N. J., Lloyd‐Jones, G., & Nowak, T., 2003).

Synthesis of Triheteroarylpyridine Scaffolds

- A study demonstrated the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, leading to the creation of novel 2,3,4-triheteroarylpyridine scaffolds. This research showcases the potential for developing complex pyridine-based structures with multiple functional groups, similar to 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine (Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A., & Bryce, M., 2010).

Safety And Hazards

特性

IUPAC Name |

2-chloro-4-(1-propan-2-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-10(2)16-7-4-11(5-8-16)12-3-6-15-13(14)9-12/h3,6,9-11H,4-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYQHAGJVAJTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)

![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)

![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)

![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)